4-(Propan-2-YL)-1,3-thiazole-2-carbothioamide
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Overview
Description
4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide is a heterocyclic compound containing a thiazole ring substituted with a propan-2-yl group and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide typically involves the condensation of appropriate thioamide and thiazole precursors. One common method is the reaction of 2-aminothiazole with isopropyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)-1,3-thiazole-2-ylmethanamine: Another thiazole derivative with similar structural features.
2-(Propan-2-yl)-1,3-thiazole-4-carboxamide: A compound with a carboxamide group instead of a carbothioamide group.
Uniqueness
4-(Propan-2-yl)-1,3-thiazole-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a carbothioamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H10N2S2 |
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Molecular Weight |
186.3 g/mol |
IUPAC Name |
4-propan-2-yl-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C7H10N2S2/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
LTZVFRIOCLNBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=S)N |
Origin of Product |
United States |
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